H-Asp-Leu-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

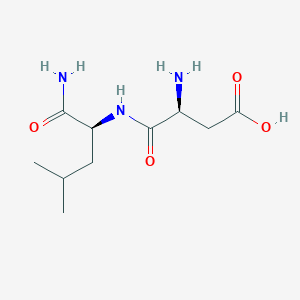

H-Asp-Leu-NH2, also known as L-aspartyl-L-leucinamide, is a dipeptide composed of aspartic acid and leucine. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry and pharmaceuticals. Dipeptides like this compound are often studied for their roles in metabolic processes and their potential therapeutic benefits.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of H-Asp-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: Aspartic acid is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino acid’s amine group is removed.

Coupling: Leucine is coupled to the aspartic acid using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Cleavage: The dipeptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of dipeptides like this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. The use of microwave-assisted SPPS can further enhance the efficiency and speed of peptide synthesis.

化学反应分析

Types of Reactions: H-Asp-Leu-NH2 can undergo various chemical reactions, including:

Hydrolysis: The peptide bond between aspartic acid and leucine can be hydrolyzed under acidic or basic conditions, yielding the individual amino acids.

Oxidation: The amino acid residues in this compound can be oxidized, particularly the side chains of aspartic acid and leucine.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Hydrolysis: Aspartic acid and leucine.

Oxidation: Oxidized forms of aspartic acid and leucine.

Substitution: Various substituted derivatives of this compound.

科学研究应用

Research indicates that peptides like H-Asp-Leu-NH2 may exhibit various biological activities, including:

- Receptor Binding : The structural components suggest potential interactions with biological receptors, which can be explored using techniques such as surface plasmon resonance or isothermal titration calorimetry.

- Antioxidant Properties : Preliminary studies indicate that certain peptides can scavenge free radicals, contributing to their potential as therapeutic agents against oxidative stress-related diseases.

Applications in Drug Design

Peptides are increasingly recognized as valuable candidates in drug design due to their specificity and lower toxicity compared to traditional small-molecule drugs. This compound's unique sequence may confer specific properties that enhance its binding affinity to target proteins, making it a candidate for further investigation in drug development.

Case Study: Peptide Therapeutics

A study published in Nature examined a series of synthetic peptides, including derivatives similar to this compound, for their immunosuppressive properties. The research demonstrated that specific sequences could effectively modulate immune responses, suggesting that this compound might serve as a scaffold for developing immunomodulatory agents .

Theoretical Studies and Molecular Dynamics

Theoretical studies using molecular dynamics simulations have provided insights into the binding mechanisms of peptides like this compound. For instance, simulations revealed that the peptide could establish multiple hydrogen bonds and salt bridges with target proteins, enhancing its stability and binding affinity . These findings underscore the importance of computational modeling in understanding peptide interactions at the molecular level.

Potential Applications in Biotechnology

- Drug Delivery Systems : The amphiphilic nature of peptides allows them to form micelles or liposomes, which can encapsulate drugs for targeted delivery.

- Diagnostic Tools : Peptides can be engineered to bind specifically to biomarkers, enabling their use in diagnostic assays.

- Vaccine Development : Peptides derived from pathogens can stimulate immune responses, making them candidates for vaccine formulations.

作用机制

The mechanism of action of H-Asp-Leu-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can bind to active sites of enzymes, modulating their activity. It may also interact with cell surface receptors, triggering intracellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

相似化合物的比较

H-Asp-Gly-NH2 (L-aspartyl-L-glycinamide): Similar structure but with glycine instead of leucine.

H-Glu-Leu-NH2 (L-glutamyl-L-leucinamide): Similar structure but with glutamic acid instead of aspartic acid.

H-Asp-Leu-OH (L-aspartyl-L-leucine): Similar structure but with a free carboxyl group instead of an amide group.

Uniqueness of H-Asp-Leu-NH2: this compound is unique due to its specific combination of aspartic acid and leucine, which may confer distinct biological activities compared to other dipeptides. The presence of the amide group can also influence its chemical reactivity and interaction with biological molecules.

生物活性

H-Asp-Leu-NH2, or L-aspartyl-L-leucinamide, is a dipeptide composed of the amino acids aspartic acid and leucine. This compound has garnered attention due to its potential biological activities and applications in various fields, particularly in biochemistry and pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Structure and Composition

- Molecular Formula : C₁₀H₁₈N₂O₅

- Molecular Weight : 246.26 g/mol

- CAS Number : 17193-68-9

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the peptide chain. The process involves:

- Attachment of Aspartic Acid : The carboxyl group of aspartic acid is attached to a solid resin.

- Deprotection : The protecting group on the amino group is removed.

- Coupling with Leucine : Leucine is coupled to aspartic acid using coupling reagents such as HBTU in the presence of a base like DIPEA.

Chemical Reactions

This compound can undergo various reactions:

- Hydrolysis : Under acidic or basic conditions, it can yield aspartic acid and leucine.

- Oxidation : The side chains can be oxidized, affecting their biological activity.

- Substitution Reactions : The amide group can participate in nucleophilic substitutions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can modulate enzyme activity by binding to active sites and may also trigger intracellular signaling pathways through cell surface receptor interactions. The exact mechanism depends on the biological context and target molecules involved.

Therapeutic Potential

Research indicates that this compound possesses several potential therapeutic benefits:

- Antioxidant Properties : Dipeptides like this compound have been studied for their ability to scavenge free radicals, suggesting a role in reducing oxidative stress.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Growth Hormone Release : Related peptides have shown growth hormone-releasing activity, indicating potential applications in metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Properties |

|---|---|---|

| H-Asp-Gly-NH2 | Aspartic acid + Glycine | Lower hydrophobicity than this compound |

| H-Glu-Leu-NH2 | Glutamic acid + Leucine | Different amino acid composition affects activity |

| H-Asp-Leu-OH | Aspartic acid + Leucine (free carboxyl) | Potentially different solubility and reactivity |

The unique combination of aspartic acid and leucine in this compound may confer distinct biological activities compared to other dipeptides. The presence of the amide group influences its chemical reactivity and interaction with biological molecules .

Case Study 1: Growth Hormone-Releasing Activity

A study isolated a peptide from a human pancreatic tumor that exhibited growth hormone-releasing activity. The synthetic replicate of this peptide, which included sequences similar to those found in this compound, demonstrated significant biological activity both in vitro and in vivo, stimulating the secretion of immunoreactive growth hormone .

Case Study 2: Antioxidant Activity Assessment

In an experimental setup, this compound was tested for its antioxidant capacity using DPPH radical scavenging assays. Results indicated that the dipeptide exhibited notable scavenging activity compared to control groups, suggesting its potential role as an antioxidant agent .

属性

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-5(2)3-7(9(12)16)13-10(17)6(11)4-8(14)15/h5-7H,3-4,11H2,1-2H3,(H2,12,16)(H,13,17)(H,14,15)/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUUGTXTYVFFAY-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。